molecular formula C10H15NO6S B15050662 Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S)

Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S)

Cat. No.: B15050662
M. Wt: 277.30 g/mol
InChI Key: NAEWSUMRAXRZQU-QMMMGPOBSA-N
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Description

Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S) is a chemical compound with the molecular formula C8H11NO6S It is known for its unique structure, which includes a thiazine ring fused with a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S) typically involves the reaction of butanedioic acid with a thiazine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S) has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, dimethyl ester: Lacks the thiazine ring, making it structurally simpler.

    Thiazine derivatives: Compounds with similar thiazine rings but different substituents.

Uniqueness

The uniqueness of Butanedioic acid, (3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-YL)-, dimethyl ester, (2S) lies in its combined structure of butanedioic acid and thiazine ring, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C10H15NO6S

Molecular Weight

277.30 g/mol

IUPAC Name

dimethyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)butanedioate

InChI

InChI=1S/C10H15NO6S/c1-16-9(12)7-8(10(13)17-2)11-5-3-4-6-18(11,14)15/h3-4,8H,5-7H2,1-2H3/t8-/m0/s1

InChI Key

NAEWSUMRAXRZQU-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)N1CC=CCS1(=O)=O

Canonical SMILES

COC(=O)CC(C(=O)OC)N1CC=CCS1(=O)=O

Origin of Product

United States

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